molecular formula C14H15NO3 B117226 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione CAS No. 99337-98-1

2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione

Cat. No.: B117226
CAS No.: 99337-98-1
M. Wt: 245.27 g/mol
InChI Key: YLHCMDNAKVPTIO-UHFFFAOYSA-N
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Description

2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.28 g/mol It is characterized by the presence of a hydroxycyclohexyl group attached to an isoindoline-1,3-dione structure

Mechanism of Action

Target of Action

The primary target of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione is the dopamine D2 receptor . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention.

Mode of Action

This compound acts as an agonist at the dopamine D2 receptor . This means it binds to the receptor and activates it, mimicking the action of dopamine. The activation of the D2 receptor can lead to a variety of physiological responses, including changes in mood, motivation, and attention.

Biochemical Pathways

Upon activation of the D2 receptor, this compound affects several biochemical pathways. These include the adenylate cyclase pathway , which is involved in the regulation of neuronal firing rates, and the phospholipase C pathway , which plays a role in the modulation of intracellular calcium levels . The downstream effects of these pathways can influence various aspects of neuronal function and behavior.

Result of Action

The activation of the D2 receptor by this compound can result in a variety of molecular and cellular effects. These may include changes in neuronal firing rates, intracellular calcium levels, and the activation of various intracellular signaling pathways . These changes can, in turn, influence behaviors associated with the brain’s reward system, such as mood, motivation, and attention.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its ability to bind to the D2 receptor . Additionally, the presence of other substances in the body, such as drugs or hormones, can potentially interact with the compound and alter its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with trans-4-aminocyclohexanol . The reaction is carried out under reflux conditions in a suitable solvent such as isopropanol (IPA) and water, using a catalyst like SiO2-tpy-Nb to achieve moderate to excellent yields (41-93%) . The reaction conditions are optimized to ensure the formation of the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. The use of efficient catalysts and solvents ensures the scalability of the process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the isoindoline-1,3-dione structure can be reduced to form corresponding alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Comparison with Similar Compounds

2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-hydroxycyclohexyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,9-10,16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHCMDNAKVPTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N2C(=O)C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99337-98-1
Record name trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-aminocyclohexanol hydrochloride (6.08 g, 0.04 mole) in water (60 ml) was brought to pH 8 with aqueous sodium bicarbonate solution. N-carbethoxy-phthalimide (8.76 g, 0.04 mole) was added followed by tetrahydrofuran (until homogenous solution was obtained). The clear solution was stirred at room temperature overnight. During this time a white solid was precipitated. The tetrahydrofuran was removed in vacuo and the remaining aqueous solution was extracted with ethyl acetate until the solution was clear. The ethyl acetate extracts were combined, washed with water, dried (MgSO4) and concentrated to give 4-phthalimido cyclohexanol as a white solid (7.1 g).
Quantity
6.08 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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8.76 g
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reactant
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0 (± 1) mol
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Quantity
60 mL
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of 4-aminocyclohexanol (3.9 g, 34 mmol) and isobenzofuran-1,3-dione (4.9 g, 34 mmol, 1.0 eq) in 100 mL of EtOH was heated at reflux for 2 days. EtOH was removed and the residue was purified by column chromatography on silica gel (eluent with DCM) to give 2-(4-hydroxycyclohexyl)isoindoline-1,3-dione as white solid (5.0 g, 59%). MS: m/z 246.0 (M+H)+.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
4.9 g
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reactant
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Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

K2CO3 (19.4 g, 140.6 mmol) was added to a solution of trans-4-aminocyclohexanol hydrochloride (9.0 g, 59.35 mmol) in water (150 mL) followed by N-carbethoxy phthalimide (18.8 g, 85.96 mmol). A white precipitate was formed immediately. Stirring continued at RT for 1 h. The precipitate was filtered off, washed with water and dried to afford 12 g (84%) of 2-(4-hydroxy-cyclohexyl)-isoindole-1,3-dione.
Name
Quantity
19.4 g
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reactant
Reaction Step One
Quantity
9 g
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reactant
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150 mL
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solvent
Reaction Step One
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18.8 g
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reactant
Reaction Step Two

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